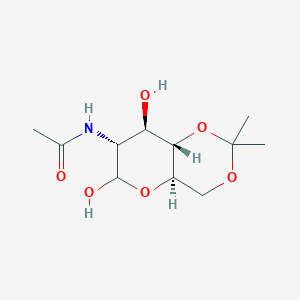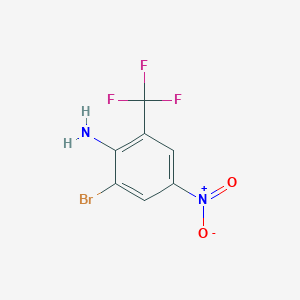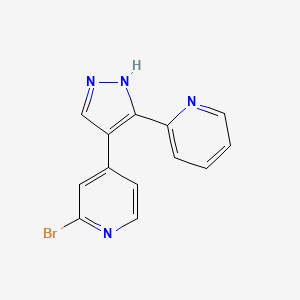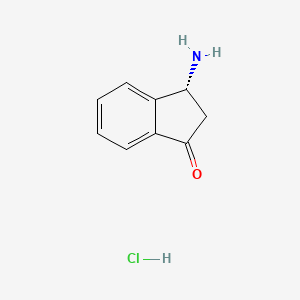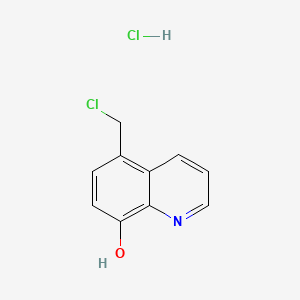
5-(Chloromethyl)-8-quinolinol hydrochloride
概要
説明
5-(Chloromethyl)-8-quinolinol hydrochloride is a chemical compound that serves as a versatile intermediate for the synthesis of various polymers and metal ion complexes. It has been used to modify poly(oxyethylene)s, resulting in polymers with specific end-groups that exhibit the ability to form stable complexes with metal ions and enhance the properties of polycomplexes . This compound has also been utilized in the synthesis of transition metal complexes with potential applications in microbial studies .
Synthesis Analysis
The synthesis of polymers with 5-chloro-8-quinolinoxyl end-groups involves the chemical modification of α,ω-dichloropoly(oxyethylene)s, with molecular weights ranging from 400 to 3000 . Another approach includes the reaction of polyethers having amino end-groups with 5-chloromethyl-8-quinolinol hydrochloride to prepare polyethers with 8-hydroxy-5-quinolinyl end-groups . Additionally, 5-chloromethyl-8-quinolinol hydrochloride has been condensed with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in the presence of potassium carbonate to synthesize a compound for transition metal chelates .
Molecular Structure Analysis
The structure of the modified polymers and the resulting end-groups have been characterized using various spectroscopic techniques, including GPC, 1H-NMR, UV, and IR spectroscopy . These studies have confirmed the successful attachment of the 5-chloro-8-quinolinoxyl and 8-hydroxy-5-quinolinyl groups to the polymer chains.
Chemical Reactions Analysis
The chemical reactivity of 5-(Chloromethyl)-8-quinolinol hydrochloride has been explored in the formation of complexes with polymers of acrylic and methacrylic acids . The compound has also shown the ability to form stable complexes with various metal ions, such as Fe3+, Cu2+, Ni2+, Zn2+, Cd2+, and Mn2+, with the stability of these complexes being assessed by UV/Vis spectroscopy . Furthermore, the compound has been used to create a novel catalyst for the epoxidation of olefins with hydrogen peroxide, demonstrating its utility in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers modified with 5-chloro-8-quinolinoxyl end-groups have been investigated, revealing their ability to stabilize polycomplexes and their solubility in aqueous solutions . The non-protonation of the N-atom from the quinoline group in the polycomplexes has been explained by the localization of the end-groups in the hydrophobic domains of the complexes . The water solubility of the metal ion complexes of the modified polymers has also been noted, which is significant for their potential applications .
科学的研究の応用
Corrosion Inhibition
5-(Chloromethyl)-8-quinolinol hydrochloride has been explored for its potential in inhibiting corrosion, particularly of carbon steel in acidic environments. A study found that it acts as a mixed-type inhibitor, significantly reducing corrosion in hydrochloric acid solutions. This was attributed to the compound forming a protective film on the metal surface. The effectiveness of this compound was linked to its concentration, reaching up to 97% efficiency (Faydy et al., 2016).
Antimicrobial Activity
The compound has been utilized in synthesizing various derivatives for antimicrobial studies. One such study involved its condensation with other agents to produce metal chelates, which were then evaluated for their antimicrobial properties. These synthesized compounds showed significant activity against various microbial strains (Patel et al., 2009).
Metal Ion Complexing
Research has also focused on the use of 5-(Chloromethyl)-8-quinolinol hydrochloride for the preparation of polyethers with metal-complexing abilities. These modified polymers showed promising results in forming stable complexes with various metal ions, indicating potential applications in areas like metal ion recovery or purification (Manolova et al., 1998).
Organic Synthesis
In organic chemistry, this compound has been instrumental in the synthesis of various organic compounds. It has been used in reactions with other chemicals to produce novel compounds with potential applications in different fields, including pharmaceuticals and material science. For example, its reaction with alcohols, amines, and other agents led to the creation of a range of 5-substituted derivatives of 8-quinolinol (Kolobielski, 1966).
Polymer Modification
The compound is used for modifying polymers, enhancing their properties for specific applications. For instance, one study discussed its use in creating polymers with 8-hydroxyquinoline ligands, which exhibited high thermal stability and fluorescence, potentially useful in the development of OLEDs (Qun-bo et al., 2007).
特性
IUPAC Name |
5-(chloromethyl)quinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGTRWOFVSOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884027 | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-8-quinolinol hydrochloride | |
CAS RN |
4053-45-6 | |
| Record name | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4053-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)quinolin-8-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

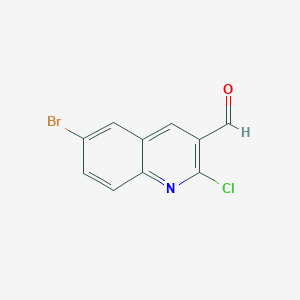
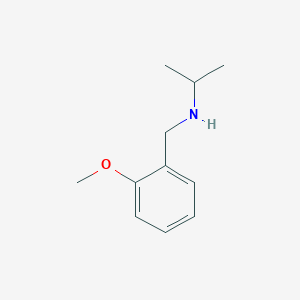
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
